N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine
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Overview
Description
N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1,1-diphenylmethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a suitable solvent like dimethylformamide or tetrahydrofuran to ensure the reaction proceeds efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride site.
Oxidation and Reduction: The compound may participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products typically include derivatives where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Products may include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of halogenated benzylamines on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure may contribute to the development of drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 1,1-diphenylmethanamine
- 2-fluorobenzyl chloride
- 4-fluorobenzyl chloride
Uniqueness: N-benzhydryl-N-(2-chloro-6-fluorobenzyl)amine is unique due to the combination of its benzylamine structure with chlorine and fluorine substitutions. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H17ClFN |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1,1-diphenylmethanamine |
InChI |
InChI=1S/C20H17ClFN/c21-18-12-7-13-19(22)17(18)14-23-20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,20,23H,14H2 |
InChI Key |
JATLPCOUVWPKNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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